molecular formula C29H26FN5O3 B12427073 BTK inhibitor 13

BTK inhibitor 13

Cat. No.: B12427073
M. Wt: 511.5 g/mol
InChI Key: QLIKETBAAZMMKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTK inhibitor 13 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities with high purity and minimal impurities .

Chemical Reactions Analysis

Types of Reactions

BTK inhibitor 13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

BTK inhibitor 13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and its effects on B-cell signaling pathways.

    Biology: Employed in research to understand the role of Bruton tyrosine kinase in B-cell development and function.

    Medicine: Investigated for its potential to treat B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

    Industry: Utilized in the development of new therapeutic agents targeting Bruton tyrosine kinase for various diseases .

Mechanism of Action

BTK inhibitor 13 exerts its effects by binding to the active site of Bruton tyrosine kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that are essential for the proliferation and survival of B cells. The molecular targets involved include the B-cell receptor, phospholipase C gamma, and nuclear factor kappa B pathways .

Comparison with Similar Compounds

BTK inhibitor 13 is compared with other similar compounds such as ibrutinib, zanubrutinib, acalabrutinib, and orelabrutinib. While all these compounds target Bruton tyrosine kinase, this compound is unique in its selectivity and potency. It has shown improved efficacy and safety profiles in preclinical and clinical studies compared to first-generation inhibitors like ibrutinib .

List of Similar Compounds

  • Ibrutinib
  • Zanubrutinib
  • Acalabrutinib
  • Orelabrutinib
  • Tolebrutinib
  • Evobrutinib
  • Fenebrutinib

Properties

Molecular Formula

C29H26FN5O3

Molecular Weight

511.5 g/mol

IUPAC Name

4-cyclopropyl-N-[5-fluoro-2-methyl-3-[5-[2-[methyl(prop-2-enoyl)amino]acetyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]benzamide

InChI

InChI=1S/C29H26FN5O3/c1-4-25(37)35(3)14-24(36)22-13-31-28-26(22)27(32-15-33-28)21-11-20(30)12-23(16(21)2)34-29(38)19-9-7-18(8-10-19)17-5-6-17/h4,7-13,15,17H,1,5-6,14H2,2-3H3,(H,34,38)(H,31,32,33)

InChI Key

QLIKETBAAZMMKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=CC=C(C=C2)C3CC3)F)C4=C5C(=CNC5=NC=N4)C(=O)CN(C)C(=O)C=C

Origin of Product

United States

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